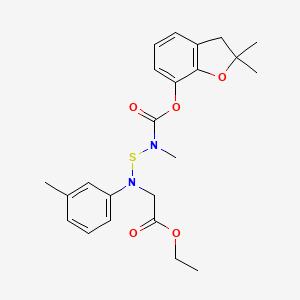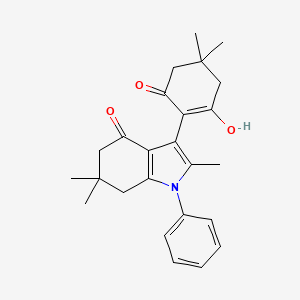
3,3'(Or5,5')-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of triazolium and dithiocyanate groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate typically involves multiple steps:
Formation of Ethylenebis((ethylimino)-p-phenyleneazo): This step involves the reaction of ethylenediamine with p-phenylenediamine in the presence of ethylamine and an azo coupling agent.
Introduction of Triazolium Groups: The intermediate product is then reacted with 1,4-dimethyl-1H-1,2,4-triazole under controlled conditions to introduce the triazolium groups.
Addition of Dithiocyanate: Finally, the compound is treated with dithiocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in reactivity.
Substitution: Substituted compounds with new functional groups.
Scientific Research Applications
3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolium and dithiocyanate groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) diformate
- 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
Uniqueness
Compared to similar compounds, 3,3’(Or5,5’)-(ethylenebis((ethylimino)-p-phenyleneazo))bis(1,4-dimethyl-1H-1,2,4-triazolium) dithiocyanate stands out due to its unique combination of triazolium and dithiocyanate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
85909-42-8 |
|---|---|
Molecular Formula |
C28H36N14S2 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
N,N'-bis[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N,N'-diethylethane-1,2-diamine;dithiocyanate |
InChI |
InChI=1S/C26H36N12.2CHNS/c1-7-37(23-13-9-21(10-14-23)27-29-25-31-35(5)19-33(25)3)17-18-38(8-2)24-15-11-22(12-16-24)28-30-26-32-36(6)20-34(26)4;2*2-1-3/h9-16,19-20H,7-8,17-18H2,1-6H3;2*3H/q+2;;/p-2 |
InChI Key |
YHQSODHDKFVKJR-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C)C3=CC=C(C=C3)N=NC4=NN(C=[N+]4C)C.C(#N)[S-].C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


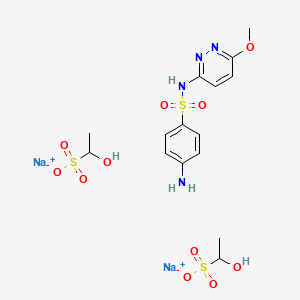
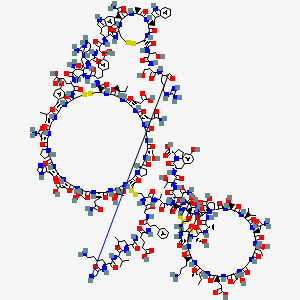

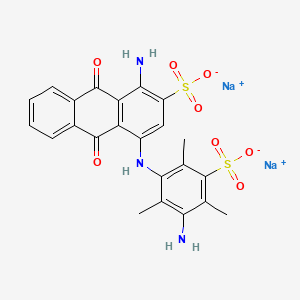
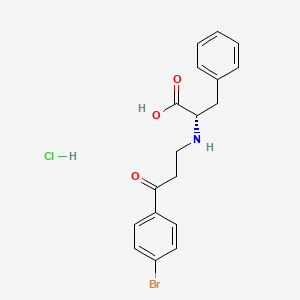
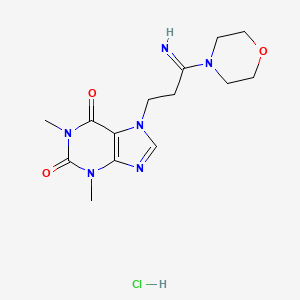
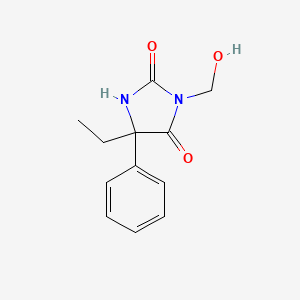
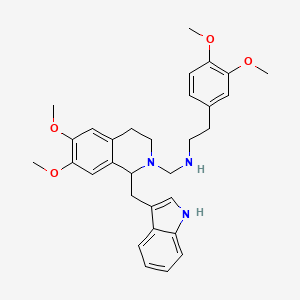
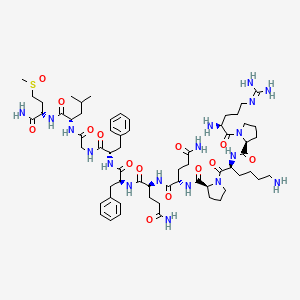
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)


